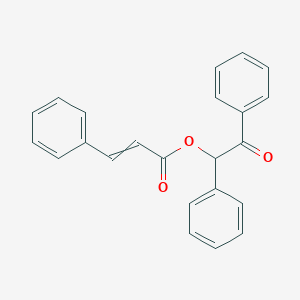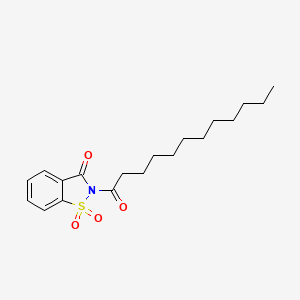
Acetic acid;deca-2,5-dien-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;deca-2,5-dien-1-ol is an organic compound that combines the properties of acetic acid and deca-2,5-dien-1-ol Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;deca-2,5-dien-1-ol can be achieved through esterification reactions. One common method involves the reaction of acetic acid with deca-2,5-dien-1-ol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically requires heating to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve continuous esterification processes where acetic acid and deca-2,5-dien-1-ol are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the desired ester from by-products and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;deca-2,5-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group in deca-2,5-dien-1-ol can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The double bonds in deca-2,5-dien-1-ol can be reduced to form saturated alcohols.
Substitution: The ester bond can undergo nucleophilic substitution reactions, leading to the formation of different esters or acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is often used for hydrogenation reactions.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used in substitution reactions.
Major Products
Oxidation: Deca-2,5-dien-1-al (aldehyde) or deca-2,5-dienoic acid (carboxylic acid).
Reduction: Decanol (saturated alcohol).
Substitution: Various esters or acids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Acetic acid;deca-2,5-dien-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of acetic acid;deca-2,5-dien-1-ol involves its interaction with various molecular targets. The ester bond can undergo hydrolysis to release acetic acid and deca-2,5-dien-1-ol, which can then participate in different biochemical pathways. The double bonds in deca-2,5-dien-1-ol make it reactive towards nucleophiles, allowing it to form covalent bonds with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread use in food preservation and chemical synthesis.
Deca-2,5-dien-1-ol: An unsaturated alcohol with applications in organic synthesis and fragrance production.
Ethanol: A simple alcohol used as a solvent and in alcoholic beverages.
Uniqueness
Acetic acid;deca-2,5-dien-1-ol is unique due to its combination of an ester bond and unsaturated alcohol, providing a versatile compound with diverse reactivity and applications. Its ability to undergo various chemical reactions makes it valuable in both research and industrial settings.
Eigenschaften
| 111731-21-6 | |
Molekularformel |
C12H22O3 |
Molekulargewicht |
214.30 g/mol |
IUPAC-Name |
acetic acid;deca-2,5-dien-1-ol |
InChI |
InChI=1S/C10H18O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11;1-2(3)4/h5-6,8-9,11H,2-4,7,10H2,1H3;1H3,(H,3,4) |
InChI-Schlüssel |
RJPHAQGFPPNKMH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC=CCC=CCO.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Chlorophenyl)methyl]-1-(4-methylphenyl)hydrazine](/img/structure/B14333724.png)

![2-[(Benzyloxy)methyl]oxan-3-one](/img/structure/B14333732.png)
![2-{[Chloro(dimethyl)stannyl]sulfanyl}-N,N-diethylethan-1-amine](/img/structure/B14333742.png)



![3-[4-[1-(3-Aminopropyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]propan-1-amine](/img/structure/B14333772.png)
![[2,2-Bis(dichloroboranyl)ethene-1,1-diyl]bis(trimethylsilane)](/img/structure/B14333774.png)
![2-(4-Chlorophenyl)-3,6-dimethylpyrano[4,3-c]pyrazol-4(2H)-one](/img/structure/B14333777.png)
